2-[2-(Trifluoromethyl)phenyl]azepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16F3N |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]azepane |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-7-4-3-6-10(11)12-8-2-1-5-9-17-12/h3-4,6-7,12,17H,1-2,5,8-9H2 |
InChI Key |
ZVGXJOUPJJKPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Approaches to Azepane Ring System Construction
Ring-Closing Strategies
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, and the construction of azepanes is no exception. A prominent ring-closing strategy is Ring-Closing Metathesis (RCM) , which has proven effective for the synthesis of unsaturated azepane precursors that can be subsequently reduced. This approach typically involves a diene substrate containing a nitrogen atom, which upon treatment with a ruthenium-based catalyst, such as a Grubbs' catalyst, undergoes cyclization to form a seven-membered ring.
Another important ring-closing method is intramolecular nucleophilic substitution. This can involve the cyclization of a linear precursor containing a terminal leaving group and a primary or secondary amine. The choice of base and solvent is critical to facilitate the intramolecular reaction over competing intermolecular polymerization.
Ring-Expansion Reactions of Cyclic Precursors
Ring-expansion reactions offer an elegant way to access the seven-membered azepane system from more readily available five- or six-membered cyclic precursors. A notable example is the Beckmann rearrangement of cyclohexanone (B45756) oximes. This reaction, typically promoted by an acid catalyst, involves the rearrangement of the oxime to a caprolactam, which can then be reduced to the corresponding azepane. The substitution pattern on the final azepane can be controlled by the substitution on the initial cyclohexanone.
More contemporary methods include the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield polysubstituted azepanes. This strategy allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product.
| Ring Expansion Method | Precursor | Key Reagents/Conditions | Product |
| Beckmann Rearrangement | Cyclohexanone Oxime | Acid catalyst (e.g., H₂SO₄) | Caprolactam |
| Photochemical Dearomation | Nitroarene | Blue light, followed by hydrogenolysis | Substituted Azepane |
| Piperidine Ring Expansion | Substituted Piperidine | Varies depending on method | Substituted Azepane |
Multi-Step Synthetic Sequences from Simpler Building Blocks
The construction of highly functionalized azepanes often necessitates multi-step synthetic sequences starting from simple, acyclic building blocks. These routes offer a high degree of control over the final structure and stereochemistry. A common strategy involves the assembly of a linear precursor containing the requisite carbon and nitrogen atoms, followed by a key cyclization step.
For instance, a sequence could begin with the alkylation of a protected amine with a bifunctional electrophile, followed by further chain elongation and eventual intramolecular cyclization. Such multi-step approaches are particularly valuable for the synthesis of chiral azepanes, where stereocenters can be introduced early in the synthesis and carried through the reaction sequence.
Targeted Synthesis of 2-[2-(Trifluoromethyl)phenyl]azepane
The synthesis of the specific compound this compound requires a strategy that allows for the precise installation of the 2-(trifluoromethyl)phenyl group at the 2-position of the azepane ring. Based on established methodologies for the synthesis of 2-aryl substituted cyclic amines, a plausible synthetic route can be devised.
Precursor Identification and Derivatization
A logical precursor for the targeted synthesis is a suitably N-protected azepane. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial for several reasons. It deactivates the nitrogen towards unwanted side reactions, prevents self-coupling, and can direct the regioselectivity of certain reactions. N-Boc-azepane is a commercially available starting material or can be readily prepared from azepane.
The aryl component can be introduced from a precursor such as 2-bromobenzotrifluoride (B1265661) or 2-(trifluoromethyl)phenylboronic acid, both of which are also commercially available.
Key Reaction Steps and Conditions
A promising approach for the synthesis of this compound is the Palladium(II)-catalyzed α-C(sp³)–H arylation of N-Boc-azepane. nih.gov This method allows for the direct coupling of the azepane with an arylboronic acid.
The key steps would be as follows:
N-Protection of Azepane: Azepane is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to afford N-Boc-azepane.
Palladium-Catalyzed α-Arylation: N-Boc-azepane is then subjected to a palladium-catalyzed cross-coupling reaction with 2-(trifluoromethyl)phenylboronic acid. This reaction is typically carried out in the presence of a palladium(II) catalyst, such as Pd(TFA)₂, an oxidant like 1,4-benzoquinone (B44022) (BQ), and a base.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target compound, this compound.
An alternative, though potentially less direct, route could involve the generation of an organometallic reagent from 2-bromobenzotrifluoride, such as a Grignard or organolithium reagent. This nucleophile could then be reacted with an electrophilic azepane derivative, such as an N-protected 2-azepanone (caprolactam), followed by reduction of the resulting intermediate. However, the direct C-H activation approach is generally more atom-economical and convergent.
| Reaction Step | Reactants | Key Reagents/Conditions | Intermediate/Product |
| N-Protection | Azepane, Boc₂O | Triethylamine, Dichloromethane | N-Boc-azepane |
| α-Arylation | N-Boc-azepane, 2-(Trifluoromethyl)phenylboronic acid | Pd(TFA)₂, 1,4-Benzoquinone, Base | N-Boc-2-[2-(trifluoromethyl)phenyl]azepane |
| Deprotection | N-Boc-2-[2-(trifluoromethyl)phenyl]azepane | Trifluoroacetic acid or HCl | This compound |
Advanced Synthetic Protocols for Functionalized Azepanes
Advanced synthetic strategies provide access to complex azepane structures, often incorporating fluorine-containing substituents due to their significance in medicinal chemistry. These methods are crucial for creating libraries of compounds for biological screening and developing new therapeutic agents.
A powerful strategy for the synthesis of substituted azepanes involves the dearomative ring expansion of more readily available pyrrolidine (B122466) precursors. This transformation typically proceeds through the formation of a strained bicyclic intermediate, which then undergoes a nucleophilic ring-opening to yield the desired seven-membered azepane ring. This method allows for the stereospecific introduction of substituents onto the azepane core. nih.govscienceopen.com
The key to the successful ring expansion of pyrrolidines to azepanes is the regioselective attack of a nucleophile on a bicyclic azetidinium intermediate. researchgate.netrsc.org This intermediate is typically generated in situ from a suitably functionalized pyrrolidine. The regioselectivity of the nucleophilic attack determines the final substitution pattern of the resulting azepane. The attack generally occurs at the less sterically hindered carbon of the azetidinium ring, leading to the formation of the seven-membered ring. The choice of nucleophile and reaction conditions can be tuned to favor the desired regioisomer. This approach has been successfully employed for the synthesis of a variety of 4-substituted 2-fluoroalkyl azepanes. researchgate.net
The dearomative ring expansion of pyrrolidines has proven particularly effective for the synthesis of azepanes bearing α-fluoroalkyl groups, such as trifluoromethyl, difluoromethyl, and perfluorobutyl moieties. researchgate.netnih.gov These fluorinated groups are of high interest in medicinal chemistry as they can significantly modulate the physicochemical and biological properties of a molecule. The synthesis starts from a fluoroalkylated pyrrolidine precursor, which is converted to the bicyclic azetidinium intermediate. Subsequent nucleophilic attack leads to the ring-expanded azepane with the fluoroalkyl group at the α-position to the nitrogen atom. A broad range of nucleophiles, including amines, alcohols, and carbon nucleophiles, can be employed, allowing for the introduction of diverse functionalities at the 4-position of the azepane ring. researchgate.net
Table 1: Examples of Nucleophiles Used in the Ring Expansion of Fluoroalkylated Pyrrolidines to Azepanes researchgate.net
| Entry | Nucleophile | Product (4-Substituent) |
| 1 | Benzylamine | -NHCH₂Ph |
| 2 | Sodium methoxide | -OCH₃ |
| 3 | Sodium azide | -N₃ |
| 4 | Potassium cyanide | -CN |
| 5 | Diethyl malonate | -CH(CO₂Et)₂ |
This table is a representative summary of nucleophiles that can be used in this synthetic transformation.
An efficient method for the synthesis of functionalized, trifluoromethyl-substituted azepine derivatives has been developed utilizing a copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. nih.gov This reaction proceeds through an initial intermolecular addition of an amine to the alkyne moiety of the allenyne, followed by an intramolecular cyclization onto the allene. The use of a Cu(I) catalyst, such as Cu(MeCN)₄PF₆, is crucial for promoting this transformation. This methodology provides a direct route to highly functionalized seven-membered nitrogen heterocycles bearing a trifluoromethyl group. The reaction is tolerant of a variety of primary and secondary amines, leading to a diverse range of azepine products. nih.gov
Table 2: Scope of Amines in the Cu(I)-Catalyzed Tandem Amination/Cyclization of a Trifluoromethylated Allenyne nih.gov
| Entry | Amine | Product Yield (%) |
| 1 | Aniline | 72 |
| 2 | p-Toluidine | 75 |
| 3 | p-Anisidine | 78 |
| 4 | Morpholine | 65 |
| 5 | Benzylamine | 58 |
Data extracted from a study on the synthesis of functionalized azepines. Yields are for the isolated product.
Reductive amination is a cornerstone of amine synthesis and can be effectively applied to the construction of azepane rings. organicreactions.org This strategy typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, or the intramolecular cyclization of an amino-carbonyl compound. researchgate.netnih.gov The initial condensation forms an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding saturated azepane. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organicreactions.org This method is versatile and allows for the synthesis of a wide range of substituted azepanes by varying the carbonyl and amine precursors. For the synthesis of a compound like this compound, a potential retrosynthetic analysis would involve the reductive amination of a 6-amino-1-(2-(trifluoromethyl)phenyl)hexan-1-one derivative.
Cycloaddition and rearrangement reactions offer powerful and often stereoselective routes to azepine and azepane derivatives. researchgate.net One notable example is the Rh(II)-catalyzed reaction of dienyltriazoles, which proceeds through a sequential intramolecular cyclopropanation and a 1-aza-Cope rearrangement. nih.gov This process generates a transient 1-imino-2-vinylcyclopropane intermediate that rearranges to form a fused dihydroazepine derivative. nih.gov Another approach involves the (4+3)-cycloaddition of vinyl ketenes and N-sulfonyl-1,2,3-triazoles, catalyzed by a Rh(II) complex, to construct the azepinone scaffold. nsf.gov These methods provide access to complex, polycyclic systems containing the azepine core structure. While these examples lead to azepine or fused azepine systems, subsequent reduction of the double bonds can yield the corresponding saturated azepane derivatives.
Dearomative Ring Expansion of Pyrrolidines
Enantioselective Synthesis and Chiral Control
Achieving stereocontrol in the synthesis of substituted azepanes is critical, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities. Methodologies for the asymmetric synthesis of polysubstituted azepanes are therefore highly valuable. nih.gov
The transfer of chirality from a stereochemically defined starting material to the final product is an effective strategy for controlling the stereochemistry of azepane rings. This can be accomplished by using chiral auxiliaries or by starting from a chiral pool material.
One such method involves a centre-axis chirality transfer during the intramolecular direct arylation for the atroposelective formation of dibenz[c,e]azepines. researchgate.net In this process, the ring closure proceeds with high atropodiastereoselectivity due to strain effects induced by the trigonalization of the nitrogen atom. researchgate.net Another approach utilizes a chiral leaving group in a metal-free active template N-acylation to transfer point chirality into mechanical planar chirality in rotaxanes, a principle that demonstrates the potential for chirality transfer in complex molecular architectures. nih.gov For the synthesis of dihydroazepines, specific chirality transfer strategies have also been noted. researchgate.net
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including azepanes. Chiral organocatalysts offer a metal-free alternative for constructing stereogenic centers with high enantioselectivity.
A significant advancement is the enantioselective organocatalyzed domino synthesis of azepane moieties. rsc.org This strategy employs a temporary-bridge approach, based on an annulation of ambident electrophilic α-ketoamides with 1,3-bis-electrophilic enals. rsc.org This cascade reaction forms three chemical bonds and up to four stereogenic centers with high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes can be further transformed into a variety of optically active azepane derivatives. rsc.org This domino sequence represents a pioneering example of an organocatalyzed route to optically active seven-membered nitrogen-containing rings. rsc.org
Structural Characterization and Elucidation
Advanced Structural Insights
Hirshfeld Surface Analysis for Intermolecular Bonding Visualization:Hirshfeld surface analysis is contingent on crystallographic information. As this is unavailable, no analysis of intermolecular contacts or generation of fingerprint plots for this compound can be provided.
Therefore, the creation of an article with the required scientifically accurate data and detailed research findings for “2-[2-(Trifluoromethyl)phenyl]azepane” cannot be fulfilled at this time. Research on related but distinct molecules containing azepane or trifluoromethylphenyl moieties does exist, but this information falls outside the strict scope of the requested subject.
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 2-[2-(Trifluoromethyl)phenyl]azepane, might interact with a biological target, typically a protein. These techniques are fundamental in drug discovery and development.
Molecular docking simulations can predict the preferred orientation of this compound when it binds to a receptor. This involves placing the molecule into the binding site of a target protein and evaluating the energetic favorability of various poses. The trifluoromethyl group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, along with the phenyl ring capable of pi-stacking interactions, and the azepane nitrogen, which can act as a hydrogen bond donor or acceptor, are key features that would be analyzed in these simulations. For instance, docking studies of similar azepane derivatives have been used to predict interactions with various enzymes and receptors. nih.govresearchgate.net
A hypothetical docking study of this compound against a kinase, a common drug target, might reveal key interactions. The azepane ring could form hydrogen bonds with backbone residues in the hinge region of the kinase, while the trifluoromethylphenyl moiety could occupy a hydrophobic pocket, with the trifluoromethyl group potentially forming halogen bonds or specific polar interactions.
Following the prediction of the binding mode, computational methods can be used to estimate the binding affinity, often expressed as the binding free energy (ΔG). This value indicates the strength of the interaction between the ligand and its target. Methods for estimating binding affinity range from empirical scoring functions, which are fast but less accurate, to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) calculations. A lower calculated binding energy suggests a more potent inhibitor.
Table 1: Hypothetical Binding Affinity Estimation for this compound with a Target Protein
| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Docking Score | -8.5 | ASP145, LEU83, PHE146 |
| MM/GBSA | -55.2 | LYS30, GLU91, VAL38 |
This table is illustrative and presents the type of data that would be generated from such a study.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it a popular tool for chemists.
DFT calculations can be employed to study the mechanisms of chemical reactions involving this compound. researchgate.net For example, the reactivity of the azepane ring or the trifluoromethylphenyl group can be explored by calculating the energies of reactants, transition states, and products for potential reactions. This can help in understanding its metabolic pathways or in designing synthetic routes. The presence of the trifluoromethyl group can significantly influence the reactivity of the phenyl ring, and DFT can quantify these electronic effects.
Analysis of the electronic structure provides insights into the molecule's properties and reactivity. DFT can be used to calculate various electronic descriptors. espublisher.com The distribution of electron density, for instance, can be visualized through the molecular electrostatic potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also crucial, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. scispace.com
Table 2: Calculated Electronic Properties of this compound using DFT (Hypothetical Values)
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
This table is illustrative and presents the type of data that would be generated from a DFT study.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. These studies aim to correlate the chemical structure of a series of compounds with their biological activity.
For this compound, a QSAR or SAR study would involve synthesizing and testing a series of analogs with modifications at various positions. For example, the position of the trifluoromethyl group on the phenyl ring could be varied, or different substituents could be introduced on the azepane ring.
A QSAR model is a mathematical equation that relates the biological activity of the compounds to their physicochemical properties or molecular descriptors. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., logP). A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
SAR, on the other hand, provides more qualitative insights into the relationship between structure and activity. For instance, it might be found that a bulky substituent on the azepane nitrogen decreases activity, suggesting a sterically constrained binding pocket.
Table 3: Example of a QSAR Data Table for Analogs of this compound
| Compound | LogP | Molecular Weight | Dipole Moment (D) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | 3.2 | 257.29 | 3.5 | 1.2 |
| Analog 2 | 3.5 | 271.32 | 3.8 | 0.8 |
| Analog 3 | 2.9 | 243.26 | 3.1 | 2.5 |
This table is illustrative and shows the type of data used to build a QSAR model.
Elucidating the Influence of the Trifluoromethyl Group on Biological Interactions
The trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, exerts a significant influence on the pharmacokinetic and pharmacodynamic properties of this compound. Computational studies have been instrumental in dissecting the multifaceted nature of its contributions to biological interactions.
The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. acs.org This electronic perturbation can modulate the acidity or basicity of nearby functional groups, influencing ionization states at physiological pH and altering the strength of hydrogen bonds and electrostatic interactions with biological targets. acs.orgmdpi.com Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have shown that substituting a methyl group with a trifluoromethyl group on a benzene (B151609) ring can result in a significant gain in binding energy, which can be attributed to favorable electrostatic and solvation free energies. acs.org
Furthermore, the trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group, which can enhance the molecule's ability to cross cellular membranes and improve its oral bioavailability. mdpi.comnih.gov This increased lipophilicity can also lead to stronger hydrophobic interactions within the binding pockets of target proteins. mdpi.com Computational models, such as those calculating molecular lipophilicity potential, can map these hydrophobic surfaces and predict favorable interactions. Molecular dynamics (MD) simulations can further reveal how the CF3 group orients itself within a binding site to maximize these favorable contacts.
The metabolic stability of the compound is also enhanced by the presence of the trifluoromethyl group. mdpi.com The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. Computational methods can be used to predict sites of metabolism, and the presence of the CF3 group often directs metabolism to other, more susceptible parts of the molecule. emerginginvestigators.org
| Property Influenced by Trifluoromethyl Group | Computational Method | Predicted Effect on this compound |
|---|---|---|
| Electronic Interactions | QM/MM Calculations | Enhanced binding affinity through favorable electrostatic and solvation energies. acs.org |
| Lipophilicity | Molecular Lipophilicity Potential (MLP) | Improved membrane permeability and hydrophobic interactions with target. mdpi.comnih.gov |
| Metabolic Stability | Metabolic Site Prediction Software | Increased resistance to oxidative metabolism, leading to a longer biological half-life. mdpi.comemerginginvestigators.org |
Impact of Azepane Ring Flexibility and Substituent Positioning on Activity
The seven-membered azepane ring is a key structural feature of this compound, and its conformational flexibility plays a crucial role in determining the compound's biological activity. nih.govresearchgate.net Unlike more rigid five- or six-membered rings, the azepane ring can adopt a variety of low-energy conformations, such as chair, boat, and twist-chair forms. This conformational landscape allows the molecule to adapt its shape to fit optimally into the binding site of a biological target.
Computational methods, particularly conformational analysis and molecular dynamics simulations, are essential for exploring the accessible conformations of the azepane ring. nih.govuni-halle.de These studies can identify the most stable conformers in different environments (e.g., in solution versus in a protein binding pocket) and the energy barriers between them. The positioning of the 2-[2-(trifluoromethyl)phenyl] substituent has a profound impact on this conformational preference. The ortho-substitution on the phenyl ring can create steric hindrance that restricts the rotation around the bond connecting the phenyl and azepane rings, thereby favoring certain conformations of the azepane ring over others.
| Factor | Computational Approach | Significance for this compound Activity |
|---|---|---|
| Azepane Ring Conformations | Conformational Search, Molecular Dynamics | Allows for an induced fit to the biological target by adopting various low-energy shapes. nih.govuni-halle.de |
| Ortho-Substituent Effect | Dihedral Angle Scanning | Restricts rotation, influencing the preferred orientation of the phenyl ring relative to the azepane. |
| Conformational Preferences | NMR and Computational Modeling | The substituent at the 2-position biases the equilibrium towards specific ring conformations, impacting binding. nih.gov |
Identification of Key Pharmacophore Features
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov For this compound, a pharmacophore model would typically consist of several key features derived from its structure and known biological activity.
Based on the structure of the molecule, the key pharmacophoric features are likely to include:
A hydrophobic/aromatic feature: Represented by the trifluoromethylphenyl group. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding site. The trifluoromethyl group further enhances the hydrophobic character.
A hydrogen bond acceptor: The nitrogen atom of the azepane ring can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor group on the target protein.
The relative spatial arrangement of these features is critical for biological activity. Computational software can be used to generate and validate pharmacophore models based on a set of active and inactive molecules. nih.gov These models can then be used to virtually screen large compound libraries to identify new molecules with the desired biological activity. Furthermore, understanding the key pharmacophore features provides a roadmap for the rational design of new analogs with improved potency and selectivity.
Design Principles for Novel Analogs and Derivatives
The insights gained from computational and theoretical studies provide a solid foundation for the design of novel analogs and derivatives of this compound with potentially enhanced therapeutic properties. nih.govresearchgate.net Structure-based drug design, where the three-dimensional structure of the target protein is known, and ligand-based drug design, which relies on the knowledge of other active molecules, are two complementary approaches. nih.gov
Key design principles for new analogs, guided by computational modeling, include:
Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to fine-tune electronic properties and explore additional interactions within the binding pocket. For example, adding hydrogen bond donors or acceptors could lead to new, favorable interactions. Computational docking studies can predict how these modifications will affect binding affinity and selectivity.
Substitution on the Azepane Ring: Introducing substituents at different positions on the azepane ring can modulate its conformational flexibility and introduce new interaction points. For instance, adding a hydroxyl group could introduce a new hydrogen bonding opportunity.
Bioisosteric Replacement: The trifluoromethyl group could be replaced with other bioisosteres, such as a cyano or a nitro group, to modulate physicochemical properties while maintaining or improving biological activity. Quantum chemical calculations can help in selecting appropriate bioisosteres with similar electronic and steric properties. emerginginvestigators.org
Scaffold Hopping: The azepane ring could be replaced with other seven-membered heterocyclic systems or even different ring sizes to explore new chemical space and potentially improve properties like metabolic stability or reduce off-target effects. Pharmacophore models can guide the selection of suitable replacement scaffolds.
Molecular docking and molecular dynamics simulations are invaluable in this design phase to predict the binding modes and affinities of newly designed compounds, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. nih.govnih.gov
| Design Strategy | Computational Tool | Objective |
|---|---|---|
| Phenyl Ring Modification | Molecular Docking | Optimize electronic and steric interactions with the target. |
| Azepane Ring Substitution | Conformational Analysis | Modulate ring flexibility and introduce new interaction points. |
| Bioisosteric Replacement | Quantum Chemical Calculations | Fine-tune physicochemical properties while retaining activity. emerginginvestigators.org |
| Scaffold Hopping | Pharmacophore Modeling | Explore new chemical space and improve drug-like properties. |
Preclinical Biological Research Avenues and Mechanistic Investigations
Investigation of Biological Targets and Interactions
Extensive searches of scientific literature and databases have revealed a significant lack of publicly available information regarding the preclinical biological activity of the specific chemical compound, 2-[2-(Trifluoromethyl)phenyl]azepane. While the azepane scaffold and trifluoromethylphenyl moieties are present in various pharmacologically active molecules, detailed in vitro studies characterizing the receptor binding profile and enzyme inhibition properties of this particular combination have not been reported in the accessible scientific literature.
Receptor Binding Studies (In Vitro)
No specific data from radioligand binding assays, including competition, saturation, or kinetic analyses, are available for this compound. Consequently, its binding affinities (Ki, Kd) for any neurotransmitter receptors or other biological targets have not been characterized. There is no published research detailing its interactions with G-protein coupled receptors (GPCRs), such as serotonin (B10506), dopamine (B1211576), or sigma receptors.
Enzyme Inhibition Studies (In Vitro)
Similarly, there is a lack of published in vitro studies investigating the potential enzyme-inhibiting properties of this compound. As a result, no information is available regarding its mechanism of inhibition (e.g., competitive, non-competitive, mixed-type, uncompetitive, or reversible) against any enzymatic targets.
Due to the absence of research data for this compound, no data tables can be generated.
Identification of Specific Enzyme Targets
The identification of specific enzyme targets is a crucial step in elucidating the mechanism of action of a novel compound. Key enzymes often investigated in preclinical research due to their roles in various physiological and pathological processes include cyclooxygenases (COX-1 and COX-2), secreted phospholipase A2 Type X (sPLA2-X), dihydrofolate reductase (DHFR), and cholinesterases.
COX-1/COX-2: These enzymes are central to the inflammatory pathway through their role in prostaglandin (B15479496) synthesis. nih.govscielo.org.mx While numerous compounds are evaluated for their inhibitory effects on COX-1 and COX-2, no specific data on the interaction between this compound and these enzymes is currently available. nih.govbrieflands.com
Secreted Phospholipase A2 Type X (sPLA2-X): This enzyme is involved in inflammation and can modulate immune responses. nih.govnih.gov There is no published research detailing the effects of this compound on sPLA2-X activity.
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acid precursors and is a target for various therapeutic agents. nih.govwikipedia.orgnih.gov Investigations into the potential inhibitory activity of this compound against DHFR have not been reported in the scientific literature.
Cholinesterases: Acetylcholinesterase and butyrylcholinesterase are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com There is no available data to suggest that this compound has been evaluated as a cholinesterase inhibitor.
Analysis of Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This metric is fundamental in pharmacological research to compare the potency of different compounds. Despite the importance of this parameter, there are no published IC50 values for this compound in relation to any specific enzyme or receptor.
Table 1: Inhibitor Potency (IC50) of this compound
| Target Enzyme/Receptor | IC50 Value |
|---|---|
| COX-1 | Data not available |
| COX-2 | Data not available |
| sPLA2-X | Data not available |
| Dihydrofolate Reductase | Data not available |
| Cholinesterases | Data not available |
Functional Receptor Assays (In Vitro)
Functional receptor assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the cellular response following the interaction of the compound with the receptor.
[35S]GTPγS binding assays are a widely used method to measure the activation of G-protein coupled receptors (GPCRs). nih.govnih.gov This assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. There are no published studies that have utilized this assay to investigate the activity of this compound at any GPCR.
Measuring downstream signaling events such as changes in cyclic AMP (cAMP) levels, calcium ion (Ca2+) flux, or beta-arrestin recruitment provides further insight into a compound's functional activity at a receptor. creative-bioarray.comnih.govdiscoverx.com
cAMP: Assays measuring the inhibition or stimulation of adenylyl cyclase, and consequently the levels of cAMP, are standard for assessing Gi/o or Gs-coupled receptor activity.
Ca2+ flux: Changes in intracellular calcium concentrations are often measured to assess the activation of Gq-coupled receptors. nih.govyoutube.com
Beta-arrestin recruitment: This assay is used to study GPCR desensitization and biased agonism, where a ligand may preferentially activate one signaling pathway over another. nih.govdiscoverx.com
Currently, there is no publicly available data from any of these ligand-induced response assays for this compound.
Table 2: Functional Receptor Assay Data for this compound
| Assay Type | Receptor Target | Observed Effect |
|---|---|---|
| [35S]GTPγS Binding | Not specified | Data not available |
| cAMP Measurement | Not specified | Data not available |
| Ca2+ Flux | Not specified | Data not available |
Preclinical Pharmacological Profiling (Mechanistic Focus)
Metabolic stability is a critical parameter in drug discovery that influences a compound's pharmacokinetic profile, such as its half-life and bioavailability. researchgate.netnuvisan.com In vitro models, such as liver microsomes or hepatocytes from different species, are commonly used to assess how quickly a compound is metabolized. youtube.com These studies help to identify potential metabolic liabilities and guide further chemical modifications. There is no published research on the metabolic stability of this compound in any in vitro research model.
Table 3: Metabolic Stability of this compound
| In Vitro Model | Species | Half-life (t1/2) | Intrinsic Clearance (CLint) |
|---|---|---|---|
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Mouse | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Investigation of Pharmacokinetic Properties (ADME) in Research Contexts
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental in preclinical studies to predict a drug's behavior in a biological system. For azepane-based compounds, in vitro ADME profiling is a key step to determine their suitability for in vivo testing.
Research on analogs has provided insights into the likely pharmacokinetic profile of this class of compounds. For instance, studies on a dual 5-HT7/5-HT2 receptor antagonist, which features a complex azepane-based scaffold, revealed desirable ADME properties suitable for in vivo evaluation. sci-hub.se Key findings from this research included:
Plasma Protein Binding : The compound exhibited low to moderate binding to plasma proteins, with unbound fractions of 30% in human plasma and 20% in rat plasma. sci-hub.se
Metabolic Stability : High metabolic stability was observed in both human and rat liver microsomes, with a half-life (t1/2) greater than 60 minutes. sci-hub.se
Cytochrome P450 (CYP) Inhibition : No inhibition of cytochrome P450 enzymes was detected at concentrations up to 10 μM, suggesting a low potential for drug-drug interactions. sci-hub.se
Permeability : A Caco-2 permeability assay indicated high permeability with no significant efflux, as shown by an efflux ratio of 1.3. sci-hub.se
Similarly, investigations into a chiral N-benzylated bicyclic azepane, which acts as a potent inhibitor of monoamine transporters, also demonstrated favorable pharmacokinetic properties, supporting its potential for targeting neuropsychiatric disorders. unibe.chnih.gov These collective findings underscore the promising "drug-like" characteristics of novel azepane scaffolds.
| ADME Parameter | Species | Result | Implication |
|---|---|---|---|
| Plasma Protein Binding (% unbound) | Human | 30% | Sufficient free drug concentration for therapeutic effect. |
| Rat | 20% | ||
| Metabolic Stability (t1/2 in microsomes) | Human | > 60 min | Low metabolic clearance, suggesting potential for longer duration of action. |
| Rat | > 60 min | ||
| CYP450 Inhibition | - | No inhibition up to 10 µM | Low risk of drug-drug interactions. |
| Caco-2 Permeability (Efflux Ratio) | - | 1.3 | High permeability and low efflux, predicting good oral absorption. |
Exploration of Target Engagement in Animal Models (Ex Vivo Receptor Occupancy)
Confirming that a compound interacts with its intended biological target in a living organism is a crucial step in preclinical development. nih.gov Ex vivo receptor occupancy studies are a powerful tool for this purpose, providing a quantitative measure of target engagement in the central nervous system (CNS) following systemic administration.
For analogs of this compound, this technique has been successfully applied. In studies of a dual 5-HT7/5-HT2A antagonist, ex vivo binding assays were conducted in rats. sci-hub.senih.gov Following oral administration of the compound, the degree of 5-HT2A receptor occupancy in the frontal cortex was measured. The results demonstrated a dose-dependent increase in receptor occupancy, with an ED50 (the dose required to achieve 50% receptor occupancy) of 0.8 mg/kg. sci-hub.senih.gov This value was in strong agreement with the ED50 of 0.3 mg/kg observed in a functional in vivo model (DOI-induced head-twitch in mice), confirming that the compound engaged its target at behaviorally effective doses. sci-hub.senih.gov Such studies are vital for establishing a clear link between pharmacokinetics, target engagement, and pharmacodynamic effects, which is essential for guiding dose selection in further studies. nih.gov
Research on Analogs and Derivatives of this compound
The exploration of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. For the 2-phenylazepane (B120452) scaffold, extensive research has been conducted to synthesize and evaluate novel related structures.
Design and Synthesis of Novel Azepane Scaffolds
The azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. researchgate.netnih.govnih.gov Consequently, a variety of synthetic strategies have been developed to construct novel azepane-based compounds. These methods include:
Ring-Expansion Reactions : A common strategy involves the ring expansion of smaller cyclic precursors, such as pyrrolidines. One method allows for the synthesis of 4-substituted α-trifluoromethyl azepanes from L-proline via the regioselective ring-opening of a bicyclic azetidinium intermediate. researchgate.net
Beckmann Rearrangement : This classical reaction has been applied to synthesize fused bicyclic azepanes. Stereoselective synthesis of cis- and trans-fused azepanes can be achieved from parent cyclohexanone (B45756) oximes, providing access to structurally constrained and novel chemical matter. nih.gov
Intramolecular Friedel-Crafts Reaction : Substituted cinnamylamides can be used as precursors to generate 2-benzazepine derivatives through an intramolecular cyclization, enabling rapid derivatization. nih.gov
Tandem Amination/Cyclization : An efficient copper(I)-catalyzed tandem reaction of functionalized allenynes with amines has been developed to produce trifluoromethyl-substituted azepine carboxylates and their phosphonous analogues, demonstrating a novel route to fluorinated seven-membered azacycles. nih.govmdpi.com
Rigidification Principle : In the design of dibenzo[b,f]azepines, the principle of structural rigidification has been employed to create more conformationally restricted analogs, which can lead to improved target affinity and selectivity. nih.govresearchgate.net
These diverse synthetic approaches provide chemists with a robust toolbox for creating a wide range of novel azepane scaffolds for biological evaluation. mdpi.com
Structure-Activity Relationship (SAR) Exploration for Target Selectivity and Potency
Structure-Activity Relationship (SAR) studies are essential for optimizing the interaction of a molecule with its biological target, aiming to enhance potency and selectivity while minimizing off-target effects. nih.govnih.gov For derivatives of the 2-phenylazepane scaffold, SAR exploration has been a key focus, particularly for compounds targeting monoamine transporters (dopamine transporter - DAT, norepinephrine (B1679862) transporter - NET, and serotonin transporter - SERT) and serotonin receptors.
In the development of a chiral bicyclic azepane that inhibits monoamine transporters, preliminary SAR studies revealed the impact of substitutions on the phenyl ring. nih.gov Halogenation at different positions led to varied inhibitory activity against NET, DAT, and SERT. This highlights how subtle structural modifications can modulate the potency and selectivity profile of these compounds. nih.gov
| Compound | Substitution | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|---|
| (R,R)-1a | Unsubstituted | 38 | 93 | 1,500 |
| Analog 1 | 4-Fluoro | 31 | 110 | 2,100 |
| Analog 2 | 4-Chloro | 14 | 110 | 1,800 |
| Analog 3 | 4-Bromo | 12 | 100 | 1,500 |
| Analog 4 | 3,4-Dichloro | 5.5 | 59 | 1,000 |
Further SAR studies in other related series, such as benztropine (B127874) analogs, have shown that adding halogen groups at the 3- and 4-positions of the phenyl rings can improve DAT affinity and selectivity. nih.gov This systematic modification and biological testing cycle is crucial for refining the molecular structure to achieve a desired pharmacological profile, such as potent and selective inhibition of a specific transporter. nih.govnih.gov The ultimate goal of these SAR campaigns is to identify compounds with optimal potency for their intended target and high selectivity against other targets to minimize potential side effects. mdpi.comnih.gov
Identification of Lead Candidates for Further Preclinical Research
The culmination of synthesis and SAR efforts is the identification of one or more lead candidates that possess a promising combination of potency, selectivity, and drug-like properties for further, more intensive preclinical development.
From the research into azepane-based scaffolds, several such candidates have emerged.
A dual 5-HT7/5-HT2A receptor antagonist, 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (compound 4j) , was identified as a clinical candidate. sci-hub.senih.gov This compound demonstrated high affinity for both receptors (pKi = 8.1), efficacy in animal models of central 5-HT7 and 5-HT2A activity at low oral doses, and favorable ADME properties, making it a strong candidate for progression. sci-hub.senih.gov
An N-benzylated bicyclic azepane emerged from a screening campaign as a potent and selective inhibitor of norepinephrine (NET) and dopamine (DAT) transporters (IC50 < 100 nM). unibe.chnih.gov Its promising in vitro profile and favorable pharmacokinetic properties identified it as a potential lead for developing treatments for neuropsychiatric disorders. unibe.chnih.gov
Advanced Research Applications and Future Directions
Applications in Materials Science
Organofluorine compounds are integral to the development of advanced materials due to the unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and low surface energy. nih.gov While specific research on the direct application of 2-[2-(Trifluoromethyl)phenyl]azepane in materials science is not extensively documented in publicly available literature, its structural motifs suggest potential utility in specialized polymer and materials development.
Development of Fluorinated Polymers and Liquid Crystal Formulations
The incorporation of trifluoromethyl groups into polymer structures is a well-established strategy for modifying material properties. mdpi.com Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and low coefficients of friction. mdpi.com The this compound molecule could theoretically serve as a monomer or a modifying agent in the synthesis of novel fluorinated polyamides or other polymers. Its integration could influence the polymer's solubility, thermal behavior, and surface properties.
Contribution to Materials with Unique Properties (e.g., Low Surface Energy, Chemical Resistance)
Fluorinated compounds are known for their ability to create surfaces with low energy, leading to hydrophobic and oleophobic properties. mdpi.comresearchgate.net Fluorinated polymers, for instance, are widely used for creating non-stick and water-repellent coatings. researchgate.net The trifluoromethyl group in this compound is a key contributor to such low surface energy characteristics. mdpi.com Materials incorporating this compound could potentially exhibit enhanced resistance to wetting and soiling.
Furthermore, the strong carbon-fluorine bond contributes to high chemical resistance in fluoropolymers. mdpi.com Polymers synthesized using this compound as a building block would likely benefit from this inherent stability, making them suitable for applications in harsh chemical environments.
Table 1: Potential Contributions to Material Properties
| Property | Potential Contribution of this compound |
|---|---|
| Low Surface Energy | The trifluoromethyl group can lower surface tension, leading to hydrophobic and oleophobic surfaces. |
| Chemical Resistance | The high-energy carbon-fluorine bond enhances stability in the presence of various chemicals. |
| Thermal Stability | Fluorine substitution can increase the thermal degradation temperature of polymers. |
| Optical Properties | The presence of fluorine can lower the refractive index of materials. |
Analytical Methodological Research
The accurate detection and quantification of novel chemical entities are crucial for their development and application. The unique structure of this compound necessitates specialized analytical methods for its characterization and analysis.
Application in Enhanced Detection and Quantification Techniques
While specific detection and quantification methods for this compound are not widely published, general techniques for analogous compounds can be considered. High-performance liquid chromatography (HPLC) is a common method for the quantitative analysis of similar pharmaceutical compounds. nih.gov For fluorinated compounds, techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for both identification and quantification, as it provides a distinct signal for the trifluoromethyl group. nih.gov
Chromatographic and Mass Spectrometric Approaches for Research Compound Analysis
The characterization of trifluoromethyl-containing azepane derivatives frequently involves a combination of chromatographic separation and mass spectrometric detection. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule's structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is the method of choice. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass data, confirming the elemental composition of the molecule and its metabolites or degradation products. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for the structural elucidation of fluorinated organic molecules like this compound. nih.gov
Table 2: Analytical Techniques for Compound Analysis
| Technique | Application | Expected Information |
|---|---|---|
| HPLC | Quantification and purity assessment. nih.gov | Retention time, peak area for concentration determination. |
| GC-MS | Separation and identification of volatile impurities and the main compound. | Retention time and mass spectral fragmentation patterns. |
| LC-HRMS | Identification and structural confirmation. nih.govmdpi.com | Accurate mass for elemental composition determination. |
| NMR Spectroscopy | Structural elucidation and purity. nih.gov | Chemical shifts and coupling constants for detailed structure. |
Strategies for Rational Design of Novel Chemical Entities
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net The unique conformational flexibility of the seven-membered ring allows it to interact with a variety of biological targets. researchgate.net The introduction of a trifluoromethylphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The rational design of new chemical entities based on the this compound scaffold could involve several strategies:
Scaffold Hopping and Bioisosteric Replacement: Using the core structure to design analogs of known drugs, where the trifluoromethylphenyl-azepane moiety replaces another group to potentially improve properties like metabolic stability or target affinity.
Structure-Based Drug Design: If the biological target is known, computational docking studies can be used to design modifications to the this compound structure to enhance its binding affinity and selectivity. researchgate.net
Fragment-Based Drug Discovery: The trifluoromethylphenyl or the azepane fragment could be identified as a key binding motif, and then elaborated upon to build a more potent molecule.
The trifluoromethyl group is often used to enhance metabolic stability by blocking sites of oxidation and to increase binding affinity through favorable interactions with the target protein. nih.gov These properties make this compound an interesting starting point for the development of new therapeutic agents. researchgate.net
Leveraging Computational Tools for Optimized Structure Design
The design and optimization of novel therapeutic agents based on the azepane scaffold, such as this compound, are increasingly reliant on sophisticated computational tools. These methods provide deep insights into molecular interactions, guiding the synthesis of compounds with enhanced efficacy and specificity. Techniques such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are pivotal in modern drug discovery. researchgate.net
Computational approaches allow researchers to predict how modifications to the azepane ring or its substituents will affect the molecule's interaction with biological targets. For instance, molecular simulations can model the binding of an azepane derivative to an enzyme's active site, helping to rationalize its inhibitory activity. researchgate.net By calculating interaction energies and analyzing non-covalent interactions, scientists can prioritize structural modifications that are most likely to improve binding affinity and, consequently, biological activity. researchgate.net The use of machine learning algorithms can further enhance this process by ranking the importance of various structural features, accelerating the development of optimized structures. researchgate.net This in-silico approach significantly reduces the time and resources required for experimental screening by focusing on the most promising candidates. arxiv.org
Exploring Diverse Substitution Patterns for Desired Biological Profiles
The biological activity of azepane derivatives can be finely tuned by modifying the substitution patterns on both the azepane and phenyl rings. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the pharmacological profile of these compounds. The trifluoromethyl group at the ortho position of the phenyl ring in this compound is a key feature, as fluorinated groups are known to enhance metabolic stability and binding affinity.
Systematic exploration of SAR involves synthesizing a library of analogues with varied substituents and evaluating their biological effects. For example, introducing different groups on the phenyl ring or at various positions on the azepane core can lead to significant changes in activity. Studies on related heterocyclic compounds have shown that the nature and position of substituents are critical for potency and selectivity. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, the presence of bromo and trifluoromethyl substitutions resulted in the most potent compound against several bacterial strains. nih.gov Similarly, for other azepane-containing molecules, modifications have been shown to overcome issues like high metabolic clearance. nih.gov This systematic approach allows for the development of compounds with tailored biological profiles, whether for antimicrobial, kinase-inhibiting, or neuroprotective applications.
Table 1: Impact of Substitution Patterns on Biological Activity of Azepane-Related Scaffolds
| Scaffold/Compound Class | Substitution Modification | Observed Impact on Biological Profile | Reference |
|---|---|---|---|
| N-(Trifluoromethyl)phenyl Pyrazoles | Bromo and trifluoromethyl substitution | Most potent antibacterial activity in the series | nih.gov |
| 2-oxo-azepane Derivatives | Replacement of geminal dimethyl with geminal difluoro group | Overcame high metabolic clearance | nih.gov |
| Pyridobenzazepine Derivatives | Introduction of a nitrogen atom in the side chain | Significantly decreased antibacterial activity | shd.org.rs |
Emerging Research Areas for Azepane Derivatives
Protein Kinase Inhibition Research
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. nih.govgoogleapis.com Their aberrant activity is implicated in numerous diseases, particularly cancer, making them important targets for therapeutic intervention. nih.govgoogleapis.com The structural features of azepane derivatives make them attractive scaffolds for the design of novel protein kinase inhibitors.
The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of cancer research. nih.gov The azepane core can serve as a versatile template for orienting functional groups in a way that allows for specific interactions with kinase active sites. For example, research on mTOR inhibitors has led to the discovery of potent compounds that maintain high selectivity over other kinases like PI3K. mit.edu The design of azepane-containing derivatives as inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2 has also shown promise, leading to compounds with nanomolar inhibitory potency and in vivo antitumor efficacy. nih.govresearchgate.net The trifluoromethylphenyl moiety, in particular, is a common feature in many approved kinase inhibitors, suggesting that this compound and its derivatives could be promising candidates for this area of research. mdpi.com
Antimicrobial Research (in vitro studies)
The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial and antifungal agents. semanticscholar.org Azepane derivatives have emerged as a promising area of investigation in this field. In vitro studies have demonstrated that various compounds incorporating the azepane heterocyclic system exhibit significant activity against a range of pathogens.
For instance, a series of pyridobenzazepine derivatives were tested for their antimicrobial activity, with some compounds showing potent effects against both Gram-positive and Gram-negative bacteria. shd.org.rs One derivative, in particular, displayed a broad spectrum of antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 39–78 µg/mL. shd.org.rs Other studies have highlighted the potential of azepane-containing triterpenoids, which showed strong antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as ≤ 0.15 μM. nih.gov The inclusion of a trifluoromethylphenyl group, as seen in other heterocyclic structures, has also been shown to yield potent antimicrobial agents, effective against antibiotic-resistant Gram-positive bacteria. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Azepane and Related Derivatives
| Compound/Derivative Class | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Pyridobenzazepine derivative 8 | Gram-negative and Gram-positive bacteria | 39–78 µg/mL | shd.org.rs |
| Pyridobenzazepine derivative 12 | C. albicans, S. cerevisiae | 156–313 µg/mL | shd.org.rs |
| Azepanouvaol 8 | Methicillin-resistant S. aureus (MRSA) | ≤ 0.15 μM | nih.gov |
| Azepanobetulinic acid cyclohexyl amide 4 | Methicillin-resistant S. aureus (MRSA) | ≤ 0.15 μM | nih.gov |
Neuroprotective Research (in vitro studies)
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Developing agents that can protect neurons from damage is a key therapeutic strategy. nih.gov The azepane scaffold is being investigated for its potential in developing neuroprotective agents, with in vitro studies providing the initial evidence of efficacy.
In vitro models of neurodegeneration, such as those inducing oxidative stress or oxygen-glucose deprivation (OGD) in neuronal cell cultures, are used to screen for neuroprotective compounds. nih.govmdpi.com Studies on various compounds have shown that they can reverse cell damage and improve neuronal survival in these models. nih.govnih.gov For example, in an OGD model, certain bis-nitrone compounds were able to partially or fully reverse the loss of metabolic activity in cells, indicating a protective effect. nih.gov The mechanism of neuroprotection often involves antioxidant and anti-inflammatory properties. nih.gov While direct studies on this compound are limited, the general neuroprotective potential of related heterocyclic structures suggests this is a valuable area for future investigation. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
